molecular formula C22H30ClNO2 B13831213 L-Propoxyphene-D5 hcl

L-Propoxyphene-D5 hcl

Cat. No.: B13831213
M. Wt: 381.0 g/mol
InChI Key: QMQBBUPJKANITL-HYOVGAQCSA-N
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Description

L-Propoxyphene-D5 hydrochloride: is a deuterated form of L-Propoxyphene, a synthetic opioid analgesic. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for researchers to study the pharmacokinetics and metabolism of propoxyphene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Propoxyphene-D5 hydrochloride involves the incorporation of deuterium into the propoxyphene molecule. This can be achieved through a series of chemical reactions starting from deuterated precursors. The general synthetic route includes:

Industrial Production Methods: Industrial production of L-Propoxyphene-D5 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions: L-Propoxyphene-D5 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted propoxyphene derivatives.

Scientific Research Applications

L-Propoxyphene-D5 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-Propoxyphene-D5 hydrochloride acts as a weak agonist at OP1, OP2, and OP3 opiate receptors within the central nervous system. It primarily affects OP3 receptors, which are coupled with G-protein receptors. These receptors function as modulators of synaptic transmission via G-proteins that activate effector proteins. The compound’s analgesic effect is due to its interaction with these receptors, leading to pain relief .

Comparison with Similar Compounds

Uniqueness: L-Propoxyphene-D5 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of propoxyphene and its derivatives.

Properties

Molecular Formula

C22H30ClNO2

Molecular Weight

381.0 g/mol

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] 2,2,3,3,3-pentadeuteriopropanoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;

InChI Key

QMQBBUPJKANITL-HYOVGAQCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.Cl

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Origin of Product

United States

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